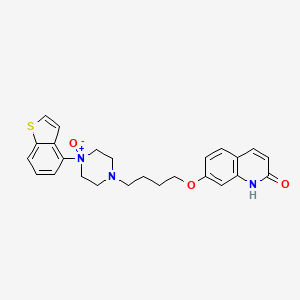

N-Oxo Brexpiprazole

Description

Brexpiprazole is a serotonin-dopamine activity modulator approved for the treatment of schizophrenia and as adjunctive therapy for major depressive disorder (MDD) . It functions as a partial agonist at 5-HT1A and dopamine D2 receptors and as an antagonist at 5-HT2A and noradrenaline α1B/2C receptors, with balanced potency across these targets . Pharmacologically, brexpiprazole distinguishes itself from earlier atypical antipsychotics through its lower intrinsic activity at D2 receptors compared to aripiprazole, which reduces dopamine-related side effects such as akathisia . Brexpiprazole exhibits a long half-life (52–92 hours), supporting once-daily dosing and steady-state accumulation within 10–14 days .

Structure

3D Structure

Properties

Molecular Formula |

C25H27N3O3S |

|---|---|

Molecular Weight |

449.6 g/mol |

IUPAC Name |

7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-1H-quinolin-2-one |

InChI |

InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(30,15-13-27)23-4-3-5-24-21(23)10-17-32-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) |

InChI Key |

HTKVOWLJKSZHCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)(C4=C5C=CSC5=CC=C4)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound is generally achieved through the following key steps:

- Starting Materials: Quinolin-2(1H)-one derivatives or related intermediates bearing suitable leaving groups or protected hydroxyl groups.

- Protection of Functional Groups: Hydroxyl groups are often protected using acetyl or silyl protecting groups (e.g., acetyl, tert-butyldimethylsilyl) to prevent unwanted side reactions during subsequent steps.

- N-Oxidation Step: Introduction of the oxo group on the nitrogen-containing heterocycle, typically via oxidation reactions.

- Coupling with Piperazine Derivatives: this compound intermediates are often formed by coupling quinolin-2(1H)-one derivatives with substituted piperazine moieties, such as benzo[b]thiophen-4-yl piperazine.

- Purification: Crystallization and washing steps are employed to isolate the pure this compound or related intermediates.

Detailed Synthetic Procedure from Patent Literature

A representative preparation method is described in patent CN106892909A, which involves:

- Step 1: Dissolution of 5-(4-chlorobutoxy)-quinolin-2(1H)-one (5.0 g) and 4-bromobenzo[b]thiophene hydrochloride (5.5 g) in N-methylpyrrolidone (40 mL).

- Step 2: Addition of potassium carbonate (3.55 g) and sodium bromide (2.04 g) as base and catalyst.

- Step 3: Heating the reaction mixture at 70-80 °C for 3-5 hours to facilitate nucleophilic substitution forming the N-oxo quinolinone-piperazine intermediate.

- Step 4: Cooling, addition of water (120 mL) to precipitate the product.

- Step 5: Filtration, washing, and drying to obtain 7.52 g of the this compound intermediate as a white solid.

This method emphasizes the use of polar aprotic solvents and mild bases to promote selective substitution while maintaining the integrity of the oxo group.

Protection and Deprotection Strategies

Protection of hydroxyl groups is crucial to prevent side reactions during the synthesis. Common protecting groups include:

| Protecting Group | Type | Purpose |

|---|---|---|

| Acetyl (Ac) | Ester | Protects hydroxyl during coupling |

| tert-Butyldimethylsilyl (TBDMS) | Silyl ether | Protects hydroxyl, removable under mild acidic conditions |

| Benzoyl (Bz) | Ester | Alternative hydroxyl protection |

Amine protecting groups such as di-tert-butyl dicarbonate (BOC) or carbobenzyloxy (Cbz) are also used to protect piperazine nitrogen atoms during intermediate steps.

Purification and Isolation

After synthesis, the this compound intermediate is purified by:

- Cooling the reaction mixture to precipitate the product.

- Filtration and washing with solvents such as ethanol or ethyl acetate.

- Drying under vacuum to obtain anhydrous solid with high purity.

For example, brexpiprazole hydrochloride is converted to free base this compound by basification (pH 10-11) with sodium hydroxide, extraction with dichloromethane, drying, and recrystallization from ethanol to yield anhydrous product.

Summary of Key Reaction Conditions and Yields

Research Findings and Analytical Data

- Purity: The final this compound intermediate is obtained with purity exceeding 99.5% by HPLC area percentage.

- Impurities: Total impurities are controlled below 0.5%, with specific impurities such as 1-(benzo[b]thiophen-4-yl)piperazine maintained below 0.1%.

- Spectroscopic Data: ^1H-NMR and other spectroscopic analyses confirm the structure and purity of the intermediate.

Chemical Reactions Analysis

Types of Reactions

N-Oxo Brexpiprazole undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to their oxidized forms.

Reduction: Reduction of functional groups to their reduced forms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, sodium carbonate, and N,N-dimethylacetamide . The reactions are typically carried out at elevated temperatures to ensure complete conversion and high yield .

Major Products Formed

The major products formed from these reactions include intermediates such as spiro-tosyl salts and the final product, Brexpiprazole .

Scientific Research Applications

Therapeutic Applications

1.1 Schizophrenia Treatment

Brexpiprazole has been approved for the treatment of schizophrenia in both adults and pediatric patients aged 13 to 17 years. The mechanism involves partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, along with antagonist activity at serotonin 5-HT2A receptors . Research indicates that N-Oxo Brexpiprazole may enhance the efficacy of treatment regimens by modulating these neurotransmitter systems.

1.2 Major Depressive Disorder

this compound is also being investigated as an adjunctive treatment for major depressive disorder. Clinical trials have demonstrated that it can improve outcomes for patients who have not responded adequately to standard antidepressant therapies . The combination of brexpiprazole with selective serotonin reuptake inhibitors (SSRIs) has shown promise in enhancing antidepressant effects, suggesting a synergistic mechanism .

1.3 Agitation in Alzheimer’s Disease

The compound has gained attention for its efficacy in treating agitation associated with Alzheimer’s disease. Recent studies have confirmed that patients receiving brexpiprazole demonstrated significant improvements in agitation symptoms compared to placebo, highlighting its role as a first-line pharmacological intervention for this condition .

Case Studies and Clinical Trials

Safety Profile

This compound has demonstrated a favorable safety profile across various studies, with low incidences of adverse effects leading to discontinuation. The most common side effects reported include sedation and weight gain, typical for atypical antipsychotics .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Receptor Binding Profiles and Key Pharmacodynamic Differences

Efficacy in Schizophrenia

Table 2: Clinical Efficacy in Schizophrenia Trials

Table 3: Adverse Event (AE) Rates in Schizophrenia and MDD Trials

Pharmacokinetics

Q & A

What validated analytical methods are recommended for quantifying N-oxo brexpiprazole in bulk and pharmaceutical formulations?

Basic Research Question

The quantification of this compound, a major oxidative degradation product of brexpiprazole, requires stability-indicating methods to ensure specificity and accuracy. Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for this purpose. Key parameters include:

- Specificity : Baseline separation of brexpiprazole and this compound under forced degradation conditions (e.g., oxidative stress with hydrogen peroxide) .

- Linearity : Calibration curves spanning 5.05–75.75 µg/mL for brexpiprazole, with correlation coefficients (R²) ≥0.999 .

- Precision : Intra-day and inter-day relative standard deviation (RSD) ≤2.0% .

- Accuracy : Recovery rates of 98–102% for spiked samples .

Alternative methods like high-performance thin-layer chromatography (HPTLC) have also been validated for forced degradation studies, with detection limits of 66 ng/band .

How do experimental designs for clinical trials of brexpiprazole address efficacy and safety in neuropsychiatric disorders?

Advanced Research Question

Clinical trials for brexpiprazole employ double-blind, placebo-controlled, randomized designs with factorial stratification to isolate therapeutic effects. For example:

- Post-traumatic stress disorder (PTSD) : A full-factorial trial (NCT04124614) randomized participants to brexpiprazole + sertraline, brexpiprazole + placebo, sertraline + placebo, or placebo + placebo. The primary endpoint was change in CAPS-5 (Clinician-Administered PTSD Scale) scores, with mixed models adjusting for baseline severity and site variability .

- Agitation in Alzheimer’s dementia : Phase 3 trials (NCT03548584) used the Cohen-Mansfield Agitation Inventory (CMAI) as the primary endpoint, with pre-specified response thresholds (e.g., ≥30% CMAI reduction) and stratified analysis by region to account for placebo response variability .

What methodologies are used to resolve contradictions in brexpiprazole’s metabolic and safety profiles across studies?

Advanced Research Question

Contradictory findings (e.g., prolactin elevation vs. neutral effects) are analyzed through:

- Pooled safety datasets : Meta-analyses of short-term (6-week) and long-term (58-week) studies differentiate transient vs. sustained adverse events (AEs). For example, akathisia incidence was higher in short-term trials (7.4%) but stabilized in long-term extensions .

- Real-world pharmacovigilance : Data mining of the FDA Adverse Event Reporting System (FAERS) identifies signal-to-noise ratios for rare AEs (e.g., weight gain) using disproportionality analysis (e.g., reporting odds ratios) .

How is forced degradation testing applied to assess this compound’s stability in formulation development?

Basic Research Question

Forced degradation under ICH guidelines (Q1A-R2) evaluates this compound formation under:

- Oxidative conditions : 3% hydrogen peroxide at 80°C for 24 hours, yielding ~5–10% degradation .

- Photolytic stress : Exposure to UV light (1.2 million lux-hours) confirms photostability .

Degradation kinetics are modeled using Arrhenius equations to predict shelf-life, with HPLC or HPTLC tracking degradation products .

What statistical approaches are employed to analyze brexpiprazole’s dose-response relationships in heterogeneous populations?

Advanced Research Question

Dose optimization uses:

- Mixed-model repeated measures (MMRM) : Adjusts for missing data in longitudinal trials (e.g., MADRS scores in major depressive disorder) .

- Exposure-response modeling : Pharmacokinetic/pharmacodynamic (PK/PD) simulations correlate plasma concentrations (Cmax, AUC) with clinical outcomes, identifying therapeutic windows (e.g., 2–4 mg/day for Alzheimer’s agitation) .

How do researchers validate brexpiprazole’s selectivity in complex biological matrices during pharmacokinetic studies?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are optimized for:

- Matrix effects : Use of deuterated internal standards (e.g., brexpiprazole-d8) to correct ion suppression in plasma .

- Lower limits of quantification (LLOQ) : Typically 0.1 ng/mL, ensuring sensitivity for trough concentration measurements .

What trial design considerations mitigate bias in brexpiprazole’s efficacy evaluations for off-label indications?

Advanced Research Question

To reduce bias:

- Placebo lead-in phases : A 1-week placebo run-in period (e.g., in PTSD trials) excludes placebo responders before randomization .

- Blinding protocols : Matching placebo tablets and centralized rater training minimize observer bias in global impression scales (CGI-I) .

How are preclinical-to-clinical translational gaps addressed in brexpiprazole’s mechanism of action studies?

Advanced Research Question

Translational frameworks integrate:

- In vitro receptor profiling : Brexpiprazole’s partial agonism at 5-HT1A (EC50 = 0.12 nM) and D2 receptors (EC50 = 0.3 nM) is correlated with clinical efficacy via PET imaging of receptor occupancy .

- Animal models : Social defeat stress models in rodents link brexpiprazole’s anxiolytic effects to prefrontal cortex dopamine modulation .

What criteria define clinically meaningful endpoints in brexpiprazole trials for agitation in Alzheimer’s dementia?

Advanced Research Question

Endpoints are anchored to patient-centric outcomes:

- CMAI thresholds : A ≥20% reduction approximates a 2-point improvement in Clinical Global Impression-Severity (CGI-S) scores .

- Caregiver burden scales : Secondary endpoints like the Zarit Burden Interview validate functional improvements .

How do researchers reconcile brexpiprazole’s metabolic effects in patients with comorbid conditions like prediabetes?

Advanced Research Question

Adjunctive therapy studies use:

- Stratified randomization : Balancing subgroups by baseline HbA1c or BMI .

- Longitudinal mixed models : Track weight gain trajectories and lipid profiles, adjusting for concomitant medications (e.g., antidepressants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.